molecular formula C8H5BrO2 B1281866 4-Bromophthalaldehyde CAS No. 13209-32-0

4-Bromophthalaldehyde

Cat. No. B1281866
CAS RN: 13209-32-0
M. Wt: 213.03 g/mol
InChI Key: OJHBLBWMMQBLFD-UHFFFAOYSA-N
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Description

4-Bromophthalaldehyde is a chemical compound with the linear formula C8H5BrO2 . It is used in laboratory chemicals and synthesis of substances .


Synthesis Analysis

The synthesis of 4-Bromophthalaldehyde involves the oxidation of 4-Bromobenzyl alcohol . The oxidation procedure involves the use of Oxone and acetonitrile, followed by the addition of potassium 2-iodo-5-methylbenzenesulfonate and 4-bromobenzyl alcohol .


Molecular Structure Analysis

The molecular formula of 4-Bromophthalaldehyde is C8H5BrO2 . It contains a total of 16 bonds, including 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aldehydes (aromatic) .


Chemical Reactions Analysis

The chemical reactions involving 4-Bromophthalaldehyde can be analyzed using various techniques such as voltammetry, in situ spectroelectrochemistry, and scanning electrochemical microscopy . These techniques can be used to investigate redox-active intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of a substance like 4-Bromophthalaldehyde can be determined using various techniques . These include determining its color, density, hardness, melting and boiling points .

Safety and Hazards

The safety data sheet for 4-Bromophthalaldehyde indicates that it can cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and wear protective clothing and eye protection .

properties

IUPAC Name

4-bromophthalaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHBLBWMMQBLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80532238
Record name 4-Bromobenzene-1,2-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80532238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromophthalaldehyde

CAS RN

13209-32-0
Record name 4-Bromobenzene-1,2-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80532238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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